Physicochemical Profiling and Analytical Characterization of 1-Benzyl-5,5-diethylpyrrolidin-3-amine: A Technical Guide for Drug Discovery
Physicochemical Profiling and Analytical Characterization of 1-Benzyl-5,5-diethylpyrrolidin-3-amine: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties. 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS: 2731014-17-6) [1] has emerged as a highly versatile, sterically hindered diamine building block. Its unique structural architecture—featuring a basic pyrrolidine core, a primary amine for functionalization, and twin ethyl groups for steric shielding—makes it an ideal scaffold for developing central nervous system (CNS) agents and kinase inhibitors (such as PI3Kδ and PDE4 inhibitors)[2][3].
This whitepaper provides an in-depth technical analysis of the physicochemical properties of 1-benzyl-5,5-diethylpyrrolidin-3-amine, detailing the causality behind its structural behavior and providing field-proven, self-validating analytical protocols for its characterization.
Structural Architecture & Physicochemical Profiling
The behavior of 1-benzyl-5,5-diethylpyrrolidin-3-amine in biological systems is dictated by three primary structural motifs:
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The Primary Amine (C3): Acts as a highly nucleophilic handle for amide coupling or reductive amination, while also serving as a primary basic center (pKa ~9.5) capable of forming stable salts.
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The N-Benzyl Group (N1): Modulates the basicity of the tertiary amine and significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability.
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The 5,5-Diethyl Substitution: This is the most critical feature. The gem-diethyl groups introduce profound steric bulk adjacent to the tertiary nitrogen. This shielding not only depresses the pKa of the tertiary amine but also provides robust metabolic stability by sterically hindering N-dealkylation by cytochrome P450 enzymes.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the free base form. Due to the highly specialized nature of this building block, thermodynamic parameters (LogP, pKa) are extrapolated from closely related analogues such as 1-benzylpyrrolidin-3-amine[4] and adjusted for the gem-diethyl substitution.
| Property | Value | Method / Source |
| Chemical Name | 1-Benzyl-5,5-diethylpyrrolidin-3-amine | IUPAC |
| CAS Number | 2731014-17-6 | Commercial Standard[1] |
| Molecular Formula | C₁₅H₂₄N₂ | Calculated |
| Molecular Weight | 232.37 g/mol | Calculated |
| Predicted LogP | ~2.85 | Structure-based extrapolation |
| Predicted pKa₁ (Primary Amine) | 9.5 – 9.7 | Analogue extrapolation[4] |
| Predicted pKa₂ (Tertiary Amine) | 8.5 – 9.0 | Sterically hindered estimation |
| Physical State (RT) | Viscous Oil / Low-melting solid | Empirical |
Analytical Characterization Protocols
To ensure rigorous scientific integrity, the characterization of this diamine must follow self-validating experimental workflows. Below are the definitive protocols for determining its ionization constants and lipophilicity.
Workflow for the physicochemical characterization of 1-benzyl-5,5-diethylpyrrolidin-3-amine.
Protocol 1: Multiplexed pKa Determination via Potentiometric Titration
Because 1-benzyl-5,5-diethylpyrrolidin-3-amine is a diacidic base in its fully protonated form, potentiometric titration is the gold standard for resolving its overlapping macroscopic pKa values[5].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2.0 mg of the analyte in 50 mL of a 0.1 M KCl background electrolyte solution.
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Causality: The 0.1 M KCl maintains a constant ionic strength throughout the experiment. This ensures that the activity coefficients of the ions remain stable, which is an absolute requirement for calculating accurate thermodynamic pKa values rather than mere concentration-dependent apparent pKa values.
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Acidification (Baseline Establishment): Lower the solution pH to ~2.0 using standardized 0.1 M HCl.
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Causality: This forces the molecule into its fully protonated, di-cationic state, establishing a clear, self-validating baseline before the titration begins.
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Automated Titration: Titrate the solution with standardized 0.1 M NaOH at 25°C under a continuous nitrogen sparge.
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Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the aqueous phase to form carbonic acid, which would introduce artifactual inflection points and skew the basic pKa readings.
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Data Synthesis: Plot the volume of titrant against pH. Utilize the Bjerrum function or a second-derivative plot to identify the two equivalence points corresponding to the deprotonation of the tertiary and primary amines.
Protocol 2: Lipophilicity (LogP) Profiling using the Shake-Flask Method
While in silico predictions are useful, empirical LogP determination must be conducted using the OECD Test Guideline 107 (Shake-Flask Method)[6].
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir equal volumes of n-octanol and an aqueous buffer (pH 12.0) together for 24 hours at 25°C, then allow them to separate.
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Causality: Mutual saturation of the phases prior to the introduction of the analyte prevents volume shifts during the actual experiment. A pH of 12.0 is chosen to ensure the diamine is entirely in its un-ionized (free base) form, allowing for the measurement of true LogP rather than LogD.
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Solute Partitioning: Dissolve a known concentration of the free base in the pre-saturated octanol phase. Transfer to a glass centrifuge tube containing the pre-saturated aqueous phase. Shake mechanically for 60 minutes.
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Causality: Mechanical shaking maximizes interfacial surface area, driving the system to rapid thermodynamic equilibrium.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.
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Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring absolute phase purity. Cross-contamination of phases is the leading cause of error in LogP determination.
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Quantification: Carefully sample both phases and quantify the analyte concentration using HPLC-UV. Calculate LogP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.
Implications for Pharmacokinetics and Drug Design
The physicochemical profile of 1-benzyl-5,5-diethylpyrrolidin-3-amine makes it a highly privileged scaffold in the design of immunomodulatory and neuro-active agents.
Logical relationship of structural modifications to target binding and therapeutic efficacy.
Target Engagement (PI3Kδ and PDE4)
Literature demonstrates that morphing heterocyclic cores to include pyrrolidine-3-amine derivatives yields optimal on-target profiles for PI3Kδ and PDE4 inhibitors[2][3]. The primary amine often acts as a solubilizing group that points toward the solvent-exposed region of the kinase domain. Meanwhile, the 5,5-diethyl substitution fine-tunes the lipophilicity, pushing the LogP into the optimal "Rule of 5" range (LogP 2-4) to ensure excellent oral bioavailability and cellular penetration.
Salt Selection Strategy
Because the free base is a lipophilic oil/low-melting solid, it is sub-optimal for direct pharmaceutical formulation. Given its two basic centers (pKa ~9.5 and ~8.5), the compound readily forms a dihydrochloride salt when treated with anhydrous HCl in a solvent like diethyl ether or ethanol. The resulting dihydrochloride salt will exhibit vastly improved aqueous solubility, crystallinity, and long-term shelf stability, making it the preferred form for in vivo dosing and long-term storage.
References
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Novel Pharmacotherapeutics for Stress-Related Disorders. researchgate.net. Available at: [Link]
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Targeting phosphoinositide 3-kinase δ for the treatment of respiratory diseases. researchgate.net. Available at:[Link]
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Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2 - PMC. nih.gov. Available at:[Link]
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Valorization of Sargassum Biomass as Potential Material for the Remediation of Heavy-Metals-Contaminated Waters - PMC. nih.gov. Available at: [Link]
Sources
- 1. CAS 2731014-17-6 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Valorization of Sargassum Biomass as Potential Material for the Remediation of Heavy-Metals-Contaminated Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2 - PMC [pmc.ncbi.nlm.nih.gov]
